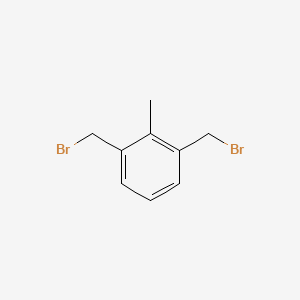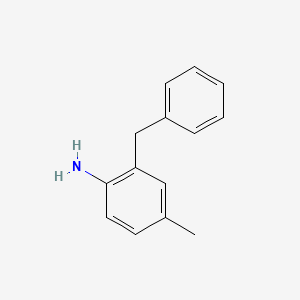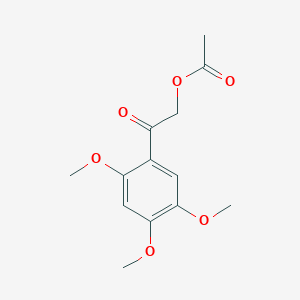
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isopropylamino group, a hydroxypropoxy group, and a benzothiepin ring system, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride typically involves multiple steps. One common method starts with the condensation of a benzothiepin derivative with epichlorohydrin in an alkaline medium to form an epoxypropyl ether intermediate. This intermediate is then reacted with isopropylamine to open the epoxide ring, yielding the desired amino compound. The final product is obtained by converting the amino compound into its hydrochloride salt through the addition of hydrochloric acid in an ethereal solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including as a beta-adrenergic blocking agent for treating cardiovascular diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a beta-adrenergic receptor antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it useful for treating conditions like hypertension and arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
7-(3-Isopropylamino-2-hydroxypropoxy)-2,3,4,5-tetrahydro-1-benzothiepin hydrochloride stands out due to its unique benzothiepin ring system, which may confer distinct pharmacological properties compared to other beta-blockers. Its structural features allow for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .
Propriétés
Numéro CAS |
37014-77-0 |
|---|---|
Formule moléculaire |
C16H26ClNO2S |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-(2,3,4,5-tetrahydro-1-benzothiepin-7-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-12(2)17-10-14(18)11-19-15-6-7-16-13(9-15)5-3-4-8-20-16;/h6-7,9,12,14,17-18H,3-5,8,10-11H2,1-2H3;1H |
Clé InChI |
JQQZPKRRLJACOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC2=C(C=C1)SCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


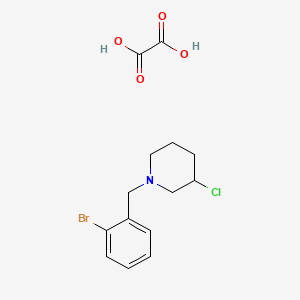
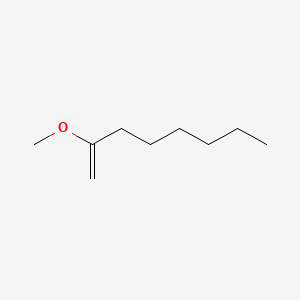
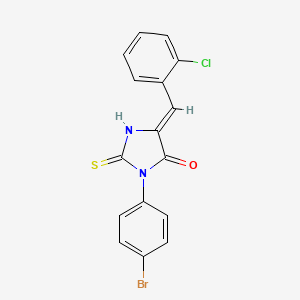
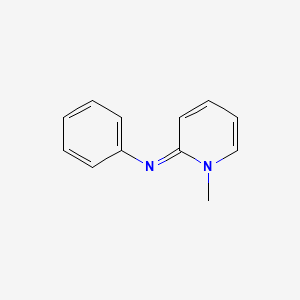
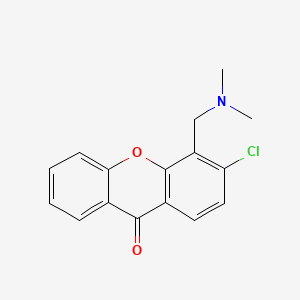
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
